N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the oxazole ring.
Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazole derivative with a benzamide precursor, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
- N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
- N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
Uniqueness
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy as a therapeutic agent.
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H13FN2O2/c1-11-4-2-3-5-14(11)17(21)19-16-10-15(20-22-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,21) |
InChI Key |
KQPQCIXNZLABGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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